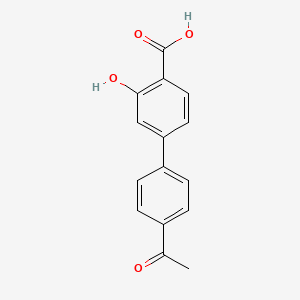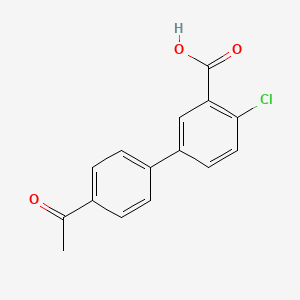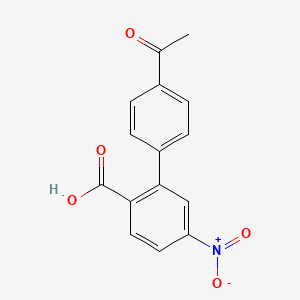
2-(5-Cyano-2-fluorophenyl)-5-methylbenzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Cyano-2-fluorophenyl)-5-methylbenzoic acid, 95% (2-C5F2MBA) is a chemical compound that has a wide range of applications in scientific research. It is a white crystalline solid with a melting point of 156-158°C. It has been used in many areas of research including synthesis, biochemical and physiological studies, and lab experiments.
Aplicaciones Científicas De Investigación
2-(5-Cyano-2-fluorophenyl)-5-methylbenzoic acid, 95% has a wide range of applications in scientific research. It has been used as a substrate for the synthesis of various compounds, including pharmaceuticals and agrochemicals. It has also been used in biochemical and physiological studies, as well as in lab experiments.
Mecanismo De Acción
2-(5-Cyano-2-fluorophenyl)-5-methylbenzoic acid, 95% is a substrate for the enzyme cytochrome P450 (CYP450). CYP450 is an important enzyme involved in the metabolism of many drugs and other compounds. 2-(5-Cyano-2-fluorophenyl)-5-methylbenzoic acid, 95% is metabolized by CYP450 to form the active metabolite 5-cyano-2-fluorophenol. This metabolite is then further metabolized by other enzymes to form various metabolites, which are then excreted from the body.
Biochemical and Physiological Effects
2-(5-Cyano-2-fluorophenyl)-5-methylbenzoic acid, 95% has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of several types of cancer cells, including breast, colon, and prostate cancer cells. It has also been shown to modulate the expression of certain genes involved in the regulation of cell growth and differentiation. Additionally, 2-(5-Cyano-2-fluorophenyl)-5-methylbenzoic acid, 95% has been shown to have anti-inflammatory and antioxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(5-Cyano-2-fluorophenyl)-5-methylbenzoic acid, 95% has several advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize, and it is stable in aqueous solutions. Additionally, it is non-toxic and biodegradable. However, it has several limitations as well. It is not very soluble in organic solvents, and it is not very stable in the presence of light or heat.
Direcciones Futuras
There are a number of potential future directions for 2-(5-Cyano-2-fluorophenyl)-5-methylbenzoic acid, 95% research. It could be used in the development of more effective pharmaceuticals and agrochemicals. It could also be used to investigate the mechanism of action of CYP450 enzymes, as well as to study the effects of 2-(5-Cyano-2-fluorophenyl)-5-methylbenzoic acid, 95% on gene expression. Additionally, it could be used to further investigate the biochemical and physiological effects of 2-(5-Cyano-2-fluorophenyl)-5-methylbenzoic acid, 95%, as well as to explore possible applications in disease treatment.
Métodos De Síntesis
2-(5-Cyano-2-fluorophenyl)-5-methylbenzoic acid, 95% can be synthesized through the reaction of 5-cyano-2-fluorophenol and 5-methylbenzoic acid in the presence of a base catalyst. This reaction is known as the Knoevenagel condensation. The reaction typically takes place in an aqueous solution at room temperature and pressure. The reaction is complete when the 5-cyano-2-fluorophenol and 5-methylbenzoic acid have reacted to form the desired 2-(5-Cyano-2-fluorophenyl)-5-methylbenzoic acid, 95% product.
Propiedades
IUPAC Name |
2-(5-cyano-2-fluorophenyl)-5-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO2/c1-9-2-4-11(13(6-9)15(18)19)12-7-10(8-17)3-5-14(12)16/h2-7H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCYVAUCJCIJBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=C(C=CC(=C2)C#N)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80689796 |
Source


|
| Record name | 5'-Cyano-2'-fluoro-4-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80689796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261973-98-1 |
Source


|
| Record name | 5'-Cyano-2'-fluoro-4-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80689796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














